Potassium p-xylenesulfonate
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Overview
Description
Potassium p-xylenesulfonate is a chemical compound with the molecular formula C8H9O3S.K. It is a potassium salt of p-xylenesulfonic acid and is known for its use as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is commonly used in various industrial applications, including detergents, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium p-xylenesulfonate can be synthesized through the sulfonation of p-xylene followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: p-Xylene is reacted with sulfuric acid to form p-xylenesulfonic acid.
Neutralization: The p-xylenesulfonic acid is then neutralized with potassium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where p-xylene and sulfuric acid are continuously fed and reacted. The resulting p-xylenesulfonic acid is then neutralized with potassium hydroxide in a controlled environment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium p-xylenesulfonate undergoes various chemical reactions, including:
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Potassium p-xylenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which potassium p-xylenesulfonate exerts its effects is through its hydrotropic properties. By increasing the solubility of hydrophobic compounds in water, it facilitates their dispersion and interaction in aqueous environments. This is particularly useful in formulations where uniform distribution of hydrophobic ingredients is required .
Comparison with Similar Compounds
- Ammonium xylenesulfonate
- Calcium xylenesulfonate
- Sodium xylenesulfonate
- Potassium toluenesulfonate
Comparison: Potassium p-xylenesulfonate is unique in its potassium ion, which can influence its solubility and interaction with other compounds compared to its ammonium, calcium, and sodium counterparts. While all these compounds share similar hydrotropic properties, the choice of cation can affect their performance in specific applications .
Properties
CAS No. |
18808-83-8 |
---|---|
Molecular Formula |
C8H9KO3S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
potassium;2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
RFZGGOLLJIVIOZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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